molecular formula C10H16ClN5O B15113019 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B15113019
M. Wt: 257.72 g/mol
InChI Key: CNBOZSXFLNKOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt formulation. Its structure features a pyrazole ring substituted with methoxy (OCH₃) and methyl (CH₃) groups at positions 3 and 1, respectively, and an amine side chain linked to a second methylpyrazole moiety.

Properties

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5O.ClH/c1-14-7-9(10(13-14)16-3)11-6-8-4-5-12-15(8)2;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

CNBOZSXFLNKOBI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. Typically, the process starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Core Pyrazole Derivatives

describes pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p) with chloro, cyano, and aryl substituents. For instance, 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) shares a pyrazole backbone but differs in substituents (Cl, CN, aryl groups) and lacks the amine side chain present in the target compound. The absence of a secondary pyrazole moiety in these analogs reduces structural complexity compared to the target .

Pyrazole-Amines with Hydrochloride Salts

highlights 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride , which shares the hydrochloride salt form and an amine side chain. However, its substituents include a pyridinyl group and a methoxyethyl chain, contrasting with the target’s methylpyrazole-linked amine. The pyridinyl group may enhance π-π stacking interactions in biological systems, whereas the target’s methylpyrazole could improve lipophilicity .

N-Substituted Pyrazole-Amines

details N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, featuring a cyclopropylamine substituent.

Key Observations :

  • Yields for pyrazole-amine derivatives vary significantly (17.9–68%), influenced by steric and electronic effects of substituents.
  • The target’s methylpyrazole-methylamine side chain may require optimized coupling conditions to improve yield.

Physicochemical Properties

Melting Points
  • The target’s hydrochloride salt form likely increases its melting point compared to neutral analogs. For example, 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride () has a melting point of 157–158°C, while neutral carboxamide derivatives () melt at 133–183°C .
Spectral Data
  • ¹H NMR : and show characteristic peaks for pyrazole protons (δ 8.12–8.87 ppm) and substituents (e.g., methoxy at δ 3.27 ppm). The target’s methylpyrazole-methylamine moiety would likely exhibit distinct splitting patterns for methyl groups (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : Analogous compounds (e.g., 3a, [M+H]⁺ = 403.1) suggest the target’s molecular ion would align with its formula (C₁₀H₁₆N₅O·HCl ≈ 273.7 g/mol).

Functional Implications of Substituents

  • Methoxy Group (OCH₃) : Enhances solubility via hydrogen bonding, as seen in methoxyethyl-substituted analogs () .
  • Hydrochloride Salt : Improves crystallinity and stability, as observed in structurally related hydrochloride salts () .

Biological Activity

3-Methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10_{10}H13_{13}N5_{5}O and a molecular weight of approximately 219.24 g/mol. Its structure includes a methoxy group and a pyrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi. Although specific data on 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is limited, it is hypothesized that it may share similar antimicrobial properties due to its structural similarities with other active pyrazole compounds .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The specific antioxidant activity of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride remains to be fully elucidated but warrants further investigation given the promising results observed with related compounds .

Enzymatic Inhibition

Enzymatic inhibition is another area where pyrazole derivatives show promise. For example, some studies have reported that pyrazole-based compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is crucial for developing immunosuppressive agents . The specific interaction of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride with DHODH or other enzymes has not yet been characterized.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various pyrazole derivatives, highlighting the importance of specific functional groups in enhancing biological activity. For instance, the presence of electron-donating groups such as methoxy enhances the compound's reactivity and biological efficacy .

CompoundBiological ActivityKey Findings
Pyrazole Derivative AAntimicrobialEffective against Gram-positive bacteria
Pyrazole Derivative BAntioxidantScavenges free radicals effectively
Pyrazole Derivative CEnzyme Inhibition (DHODH)More potent than known inhibitors

Q & A

Q. What are the standard synthetic routes for preparing 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example:

  • Route 1 : Reacting 3-methoxy-1-methylpyrazole-4-amine with 2-methylpyrazole-3-carboxaldehyde via reductive amination using NaBH3_3CN in methanol, followed by HCl neutralization to form the hydrochloride salt .
  • Route 2 : Copper-catalyzed coupling of halogenated pyrazole intermediates with methylamine derivatives in dimethyl sulfoxide (DMSO) at 35–60°C for 24–48 hours .

Q. Key Considerations :

  • Solvent choice (e.g., DMSO enhances reaction kinetics but complicates purification).
  • Catalysts (e.g., CuBr improves yield in coupling reactions) .

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Reductive AminationNaBH3_3CN, MeOH, RT, 12h65–70>95%
Copper-CatalyzedCuBr, DMSO, 60°C, 48h17–2290–92%

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Confirm substituent positions and connectivity. For instance, the methoxy group (δ 3.3–3.5 ppm) and pyrazole protons (δ 7.8–8.4 ppm) .
  • Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., observed [M+H]+^+ at m/z 253.1 vs. calculated 253.2) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3298 cm1^{-1} for amine hydrochloride salts) .

Q. Data Interpretation Tips :

  • Discrepancies in NMR splitting patterns may indicate rotational isomers or impurities.
  • Use DMSO-d6_6 as a solvent to enhance proton resolution in polar intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

  • Reaction Path Screening : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates. For example, optimizing Cu-catalyzed coupling using transition-state modeling to reduce side reactions .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., solvents, catalysts, temperatures) to predict optimal conditions. ICReDD’s approach combines computational and experimental data to shorten development cycles .

Case Study :
A 2024 study reduced reaction time by 40% using ML-guided solvent selection (switching from DMSO to DMAc) to improve solubility and catalyst efficiency .

Q. How do structural modifications influence biological activity in pyrazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy Group : Enhances lipophilicity and membrane permeability but may reduce solubility.
    • Pyrazole Substituents : Methyl groups at positions 1 and 2 improve kinase inhibition (e.g., IC50_{50} values reduced from 1.2 µM to 0.7 µM in analogs) .

Q. Table 2: SAR of Pyrazole Derivatives

ModificationTarget ActivityIC50_{50} (µM)Reference
3-Methoxy, 1-MethylKinase A Inhibition1.2
2-MethylpyrazoleKinase A Inhibition0.7

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Scenario : Discrepant 1^1H NMR signals for methyl groups (e.g., δ 2.3 vs. 2.5 ppm).
  • Root Cause Analysis :
    • Check for residual solvents (e.g., DMSO-d6_6 peaks at δ 2.5).
    • Test for tautomerism (pyrazole rings may exhibit proton exchange in D2_2O) .
  • Solution :
    • Use high-field NMR (500 MHz+) for finer resolution.
    • Confirm via X-ray crystallography if ambiguity persists .

Q. What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility :
    • Use co-solvents (e.g., 10% DMSO in PBS) for hydrophobic pyrazole cores .
    • Synthesize prodrugs (e.g., acetylated amines) for enhanced aqueous solubility .
  • Stability :
    • Store lyophilized hydrochloride salts at -20°C under inert gas to prevent hydrolysis .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC50_{50} = 5 µM vs. 12 µM in similar cell lines).
Resolution :

  • Variable Factors :
    • Cell passage number (later passages may develop resistance).
    • Assay duration (48h vs. 72h exposure).
  • Method Adjustment :
    • Standardize protocols (e.g., CellTiter-Glo® for ATP quantification).
    • Validate with positive controls (e.g., doxorubicin) across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.